1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-(3-methoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-11-4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
CZQONLYQPNDWNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=C(N=N1)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a cornerstone for synthesizing 1,2,3-triazoles. For this compound, the strategy involves:
- Azide Preparation : 3-Methoxypropyl azide is synthesized via nucleophilic substitution of 3-methoxypropyl bromide with sodium azide.
- Alkyne Substrate : Propargylamine serves as the alkyne precursor.
- Cycloaddition : Reacting the azide and alkyne with Cu(I) catalysts (e.g., CuI) under mild conditions (25–60°C) yields the triazole core.
Example Protocol (adapted from):
- Reagents : 3-Methoxypropyl azide (1.2 equiv), propargylamine (1.0 equiv), CuI (10 mol%), Hunig’s base (2.0 equiv).
- Conditions : Stir in aqueous tert-butanol (1:1 v/v) at 50°C for 12 h.
- Yield : 76–82%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 50°C |
| Solvent | tert-Butanol/H₂O (1:1) |
| Catalyst | CuI |
Hydrazone Cyclization with Amine Functionalization
This method leverages N-tosylhydrazones and amines to construct the triazole ring. A two-step approach is employed:
- Hydrazone Formation : React 3-methoxypropanal with tosylhydrazine.
- Cyclization : Treat the hydrazone with an ammonia source (e.g., NH₄OAc) under Cu(I) catalysis.
Example Protocol (adapted from):
- Reagents : N-Tosylhydrazone (1.0 equiv), NH₄OAc (3.0 equiv), CuI (15 mol%).
- Conditions : Reflux in ethanol for 8 h.
- Yield : 70–78%.
Advantages : Avoids handling hazardous azides.
Multi-Step Synthesis from Halogenated Precursors
A patent outlines a six-step route applicable to analogous triazoles:
- Substitution : Replace a halogen in a triazole precursor with 3-methoxypropylamine.
- Deprotection : Remove Boc groups under acidic conditions.
- Reduction : Convert nitro or cyano groups to amines using H₂/Pd-C or SnCl₂.
Example Protocol (adapted from):
- Step 1 : React 4-bromo-1H-1,2,3-triazole with 3-methoxypropylamine in DMF at 80°C (yield: 85%).
- Step 2 : Reduce a nitro group at position 4 using H₂ (1 atm) and 10% Pd/C in MeOH (yield: 90%).
Key Data :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic Substitution | DMF, 80°C, 12 h | 85% |
| 2 | Catalytic Hydrogenation | H₂/Pd-C, MeOH, rt | 90% |
Comparative Analysis of Methods
| Method | Yield | Safety Considerations | Scalability |
|---|---|---|---|
| CuAAC | 76–82% | Azides are explosive | High |
| Hydrazone Cyclization | 70–78% | Requires toxic hydrazines | Moderate |
| Multi-Step Synthesis | 85–90% | Involves halogenated intermediates | Low |
Challenges and Optimization Strategies
- Regioselectivity : CuAAC ensures 1,4-disubstituted triazoles, but competing pathways may require ligand additives (e.g., TBTA).
- Purification : Column chromatography is often needed due to byproducts (e.g., unreacted azides).
- Amine Stability : The 4-amine group may oxidize; use inert atmospheres or stabilizing agents (e.g., BHT).
Chemical Reactions Analysis
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles and their derivatives.
Scientific Research Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of "1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine" are not available in the search results, the compound and its related derivatives have applications in different fields.
This compound
this compound is a chemical compound with the molecular formula and a molecular weight of 156.19 g/mol . It has a PubChem CID of 79543078 . Synonyms include this compound, 1503858-92-1, AKOS018098921, CS-0284405, and EN300-783960 .
Computed Properties
Key computed properties of the compound are:
- XLogP3-AA: -0.5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 4
- Exact Mass: 156.10111102 Da
Triazole Derivatives as Antibacterial Agents
Triazoles and their derivatives have significant antibacterial activity . Research indicates that compounds with a 1,2,4-triazole heterocyclic core exhibit antibacterial properties . For example, 5-substituted-3-pyridin-4-yl-1,2,4-triazoles have shown antibacterial and anti-inflammatory effects . One such compound inhibited the growth of B. subtilis, S. aureus, P. mirabilis, and S. typhi to a degree comparable with levofloxacin . In some cases, Yersinia pseudotuberculosis was more susceptible to Mannich bases containing specific moieties in the triazole skeleton than to ampicillin .
Synthesis of Triazoles
Various methods exist for synthesizing triazole compounds from different nitrogen sources . One method involves the cyclization reaction of α, α-dichlorotoluene sulfonyl–substituted hydrazone with primary amine mediated by DIPEA to synthesize N1-substituted-1,2,3-triazoles . This method can be used to synthesize N-substituted-1,2,3-triazoles with antibacterial activity in ethanol solvent .
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazole ring is crucial for its binding affinity and specificity. Additionally, the methoxypropyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The bis(trifluoromethyl)phenyl substituent in introduces strong electron-withdrawing effects, enhancing thermal and oxidative stability. This substituent also increases lipophilicity, making the compound suitable for hydrophobic environments (e.g., membrane penetration in drug design).
- Hydrophilic Groups : The hydroxypropyl groups in improve water solubility (9.6 g/L), critical for applications in aqueous-phase catalysis or biomolecular interactions.
- Aromatic vs. Aliphatic Chains : Bulky aromatic substituents (e.g., carbazole in ) may reduce conformational flexibility but enhance π-π stacking interactions, useful in materials science or as DNA intercalators.
Biological Activity
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a triazole ring substituted with a 3-methoxypropyl group. The triazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. The synthesis of novel triazole derivatives has led to the identification of candidates with dual antiangiogenic and anticancer properties. These compounds inhibit tumor growth by targeting both cancer cell proliferation and angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen .
Key Findings:
- Mechanism of Action : Triazole derivatives can inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
- Cell Lines Tested : Various studies have evaluated these compounds against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | MCF-7 |
| 5-Aryl-3-phenylamino-1,2,4-triazoles | 0.5 | PC-3 |
| Novel triazole derivatives | 0.8 | A549 |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
Research Highlights:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 5 µg/mL | Moderate |
| S. aureus | 0.25 µg/mL | High |
Xanthine Oxidase Inhibition
Another significant biological activity of triazole derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition is particularly relevant for conditions like hyperuricemia and gout.
Case Study:
A related compound, identified as a mixed-type xanthine oxidase inhibitor, demonstrated IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests that structural modifications in triazoles can enhance their inhibitory effects on XO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
